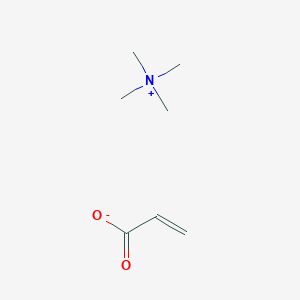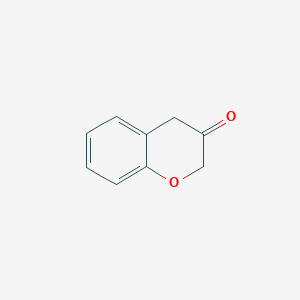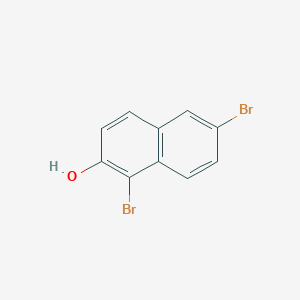
1,6-二溴-2-萘酚
描述
1,6-Dibromo-2-naphthol is a brominated derivative of naphthol, which is a class of organic compounds structurally related to naphthalene. Naphthols, such as 1-naphthol, are known for their complex behavior and have been extensively studied. For instance, 1-naphthol and its derivatives exhibit photoacidity, where they act as photoacids upon optical excitation, leading to proton-transfer reactions . The structure of naphthol derivatives can influence their interactions, such as the preference for π-π stacking over hydrogen bonding observed in the 1-naphthol dimer .
Synthesis Analysis
The synthesis of brominated naphthols, including 1,6-Dibromo-2-naphthol, can be achieved through various methods. A related compound, 2,6-Dibromo-1,4-naphthoquinone, was synthesized starting from 6-bromo-2-naphthol, which underwent bromination and subsequent oxidation . Another approach for synthesizing substituted naphthols involves direct lithiation followed by the addition of electrophiles, as demonstrated in the synthesis of 6-substituted naphthols . Electrochemical synthesis has also been employed to create highly functionalized 1-naphthols, showcasing the versatility of methods available for synthesizing naphthol derivatives .
Molecular Structure Analysis
The molecular structure of 1,6-Dibromo-2-naphthol would consist of a naphthalene backbone with hydroxyl and bromine substituents. The presence of these substituents can significantly affect the molecule's physical and chemical properties. For example, the 1-naphthol dimer's structure, which is related to 1,6-Dibromo-2-naphthol, was found to have a V-shaped, π-π stacked structure without canonical hydrogen bonds . This suggests that the molecular structure of 1,6-Dibromo-2-naphthol could also favor non-classical intermolecular interactions.
Chemical Reactions Analysis
Brominated naphthols, such as 1,6-Dibromo-2-naphthol, can undergo various chemical reactions due to the presence of reactive bromine atoms and the hydroxyl group. The bromine atoms make the molecule susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in reactions typical of phenols, such as esterification or etherification. The synthesis of 2,6-Dibromo-1,4-naphthoquinone from 6-bromo-2-naphthol illustrates the reactivity of brominated naphthols under bromination and oxidation conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,6-Dibromo-2-naphthol would be influenced by its molecular structure. The presence of bromine atoms would increase the molecular weight and could affect the compound's boiling and melting points. The hydroxyl group would contribute to the molecule's acidity and potential for hydrogen bonding, although, as seen with 1-naphthol, π-π interactions might be preferred over hydrogen bonding in certain cases . The photoacidity of 1-naphthol derivatives also indicates that 1,6-Dibromo-2-naphthol could exhibit interesting behavior under optical excitation, with potential applications in photochemical processes .
科学研究应用
合成和催化:使用镍配合物作为催化剂,对6,6'-二溴-1,1'-联-2-萘酚衍生物进行聚合,生产出具有光学活性的聚(1,1'-联-2-萘酚)。这些聚合物在Lewis酸催化中具有应用,展示了它们在有机合成和催化过程中的潜力 (Hu et al., 1996)。
光化学和有机合成:对1,6-二溴-2-萘酚的光反应性进行研究,包括涉及可见光的研究,已经导致了选择性芳基化、烯基化和环化方法的发展。这些方法对于合成各种有机化合物具有重要意义 (Verga et al., 2009)。
质子转移反应研究:使用光谱方法研究了1-萘酚衍生物(包括1,6-二溴-2-萘酚)的激发态质子转移反应。这些研究对于理解光酸度和光激发后光酸的行为至关重要 (Prémont-Schwarz等,2013)。
绿色化学:该化合物已被用于微波辅助快速合成1-酰胺基-2-萘酚,突显了它在更环保的化学过程中的作用 (Habibzadeha & Ghasemnejad-Bosra,2012)。
环境化学:研究已经调查了不同材料上萘酚异构体(包括1,6-二溴-2-萘酚)的吸附特性。这样的研究对于理解环境污染并开发污染物去除方法至关重要 (Pei et al., 2013)。
电化学研究:已经开发了用于测定萘酚异构体的电化学方法,这对于环境监测和分析至关重要 (Brocenschi et al., 2017)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
属性
IUPAC Name |
1,6-dibromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESFYLPKHQOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Br)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075100 | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pink powder; [Sigma-Aldrich MSDS] | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19291 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,6-Dibromo-2-naphthol | |
CAS RN |
16239-18-2 | |
| Record name | 1,6-Dibromo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16239-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthol, 1,6-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-dibromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-Dibromo-2-naphthol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S75P5MUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

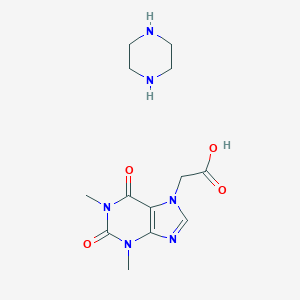
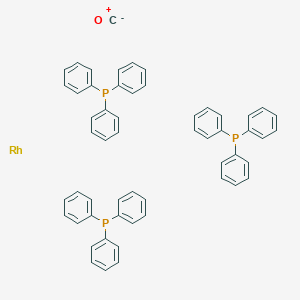
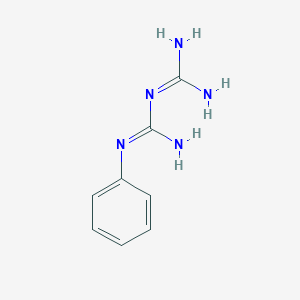

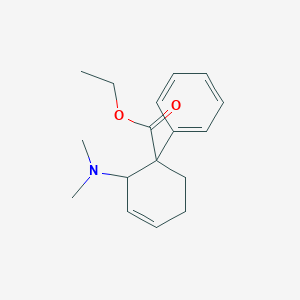
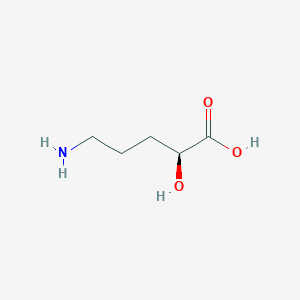
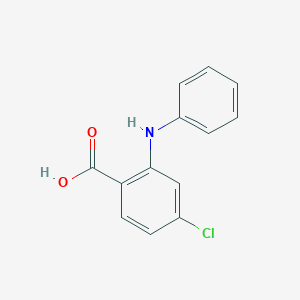
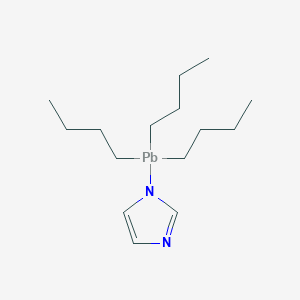
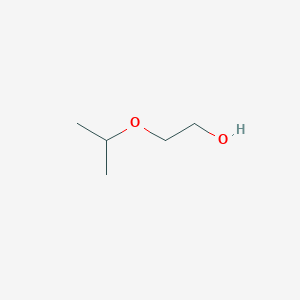
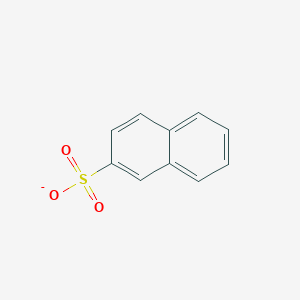
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)
